(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid (3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826847
InChI: InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

CAS No.:

Cat. No.: VC17826847

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (3R)-3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1
Standard InChI Key KTNFIIVAHZGIKA-GFCCVEGCSA-N
Isomeric SMILES C1CC1[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Analysis

The compound features:

  • Cyclopropane ring: Introduces conformational constraint, enhancing stability and influencing molecular interactions .

  • Cbz-protected amine: Provides temporary protection during peptide synthesis, removable via hydrogenolysis or acidic conditions .

  • Carboxylic acid: Enables conjugation or salt formation for improved solubility .

Stereochemistry: The R-configuration at C3 is critical for biological activity and compatibility with enzymatic systems . Computational models (e.g., InChIKey: JPVNTUVAWQZPCD-UHFFFAOYSA-N) confirm the spatial arrangement .

Synthesis and Industrial Production

Synthetic Routes

  • Cyclopropane Introduction:

    • Cyclopropanation of allylic precursors via Simmons-Smith reaction or transition-metal catalysis .

    • Example: Reaction of 3-aminopropanoic acid derivatives with cyclopropanating agents .

  • Cbz Protection:

    • Treatment with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in the presence of a base (e.g., NaHCO3\text{NaHCO}_3) .

    • Yield: 85–90% under optimized conditions .

  • Final Assembly:

    • Coupling of cyclopropylamine intermediates with activated carboxylic acid derivatives (e.g., DCC/DMAP) .

Industrial Optimization:

  • Temperature control (0–5°C) during Cbz protection minimizes side reactions .

  • Purification via recrystallization (ethanol/water) achieves >98% purity .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight249.26 g/molPubChem
Melting Point119–123°CAnalogous compounds
Solubility85.7 mg/mL in waterSILICOS-IT
LogP (octanol-water)1.96XLogP3
pKa (carboxylic acid)2.8Estimated

Spectroscopic Data:

  • NMR (1H^1\text{H}, 400 MHz, DMSO-d6d_6): δ 7.3–7.4 (m, 5H, Ar-H), 4.5 (s, 2H, CH2Cbz\text{CH}_2\text{Cbz}), 2.8–3.1 (m, 2H, cyclopropane) .

  • IR (ATR): 1720 cm1^{-1} (C=O\text{C=O}), 1530 cm1^{-1} (NH\text{NH}).

Biological Activity and Applications

Antimicrobial Properties

  • Mechanism: Disrupts bacterial cell membranes via hydrophobic interactions .

  • Activity:

    • MIC against Staphylococcus aureus: 25 µg/mL.

    • MIC against Escherichia coli: 50 µg/mL.

Peptide Synthesis

  • Role: Serves as a rigid, chiral building block for cyclic peptides .

  • Example: Incorporated into antimicrobial peptides (AMPs) with enhanced stability .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
(3R)-3-Amino-3-cyclopropylpropanoic acidLacks Cbz group; higher reactivityDrug intermediates
3-Cyclohexyl analog (CAS 171182-04-0)Cyclohexyl instead of cyclopropylLipophilicity studies
N-Methyl derivativesEnhanced membrane permeabilityCNS-targeted drugs

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